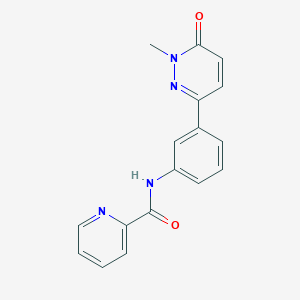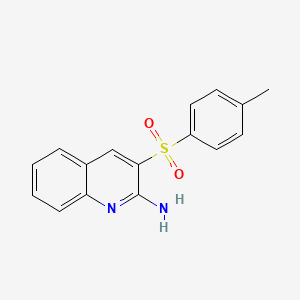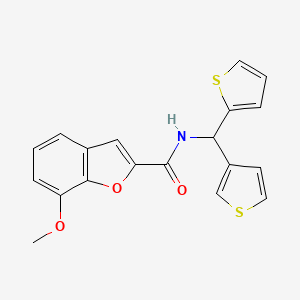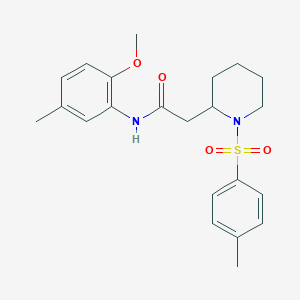![molecular formula C20H25N3O B2679262 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea CAS No. 1797319-90-4](/img/structure/B2679262.png)
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylethyl group and a phenylpyrrolidinylmethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea typically involves the reaction of 1-phenylpyrrolidine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically between 50°C to 100°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include:
Reactant Feed: Continuous feeding of reactants into a reactor.
Reaction Control: Monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentration.
Purification: Post-reaction purification steps such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, influencing signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-2-pyrrolidinone: A structurally related compound with similar pharmacological properties.
N-Phenylpyrrolidine:
Uniqueness
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is unique due to its specific combination of phenylethyl and phenylpyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(21-14-13-17-8-3-1-4-9-17)22-16-19-12-7-15-23(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGHOMMOXXPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2679179.png)
![6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2679181.png)



![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)
![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)
![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![7-cyclopropyl-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2679194.png)

![6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2679197.png)
![4-{2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B2679200.png)

